N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide
CAS No.: 561008-59-1
Cat. No.: VC18480347
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 561008-59-1 |
---|---|
Molecular Formula | C16H17NO2 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide |
Standard InChI | InChI=1S/C16H17NO2/c1-11-3-4-12(2)15(9-11)17-16(19)14-7-5-13(10-18)6-8-14/h3-9,18H,10H2,1-2H3,(H,17,19) |
Standard InChI Key | BZFFDWHYNVOBGW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,5-dimethylphenyl)-4-(hydroxymethyl)benzamide, reflects its bifunctional aromatic system. The benzamide backbone is substituted with a hydroxymethyl (-CHOH) group at the 4-position, while the nitrogen atom is bonded to a 2,5-dimethylphenyl group. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 561008-59-1 |
Molecular Formula | |
Molecular Weight | 255.31 g/mol |
XLogP3-AA (Lipophilicity) | 3.2 |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
Hydrogen Bond Acceptors | 3 (amide O, hydroxyl O) |
The hydroxymethyl group enhances solubility in polar solvents, while the dimethylphenyl moiety increases lipophilicity, balancing membrane permeability and aqueous stability .
Synthesis and Purification
Synthetic Routes
The primary synthesis involves a two-step condensation reaction:
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Formylation: 4-Formylbenzoic acid is reacted with 2,5-dimethylaniline in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (4-dimethylaminopyridine, DMAP) in anhydrous dichloromethane.
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Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride () in methanol.
Table 2: Optimal Reaction Conditions
Parameter | Condition |
---|---|
Coupling Agent | DCC (1.2 equiv) |
Catalyst | DMAP (0.1 equiv) |
Solvent | Dichloromethane |
Temperature | 0–25°C |
Reaction Time | 12–24 hours |
Purification Method | Column chromatography (SiO, ethyl acetate/hexane) |
Yield typically ranges from 65% to 78%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC) .
Chemical Reactivity and Stability
Hydrolysis of the Amide Bond
The compound undergoes acidic or basic hydrolysis to yield 4-(hydroxymethyl)benzoic acid and 2,5-dimethylaniline. Under reflux with 6M HCl, complete hydrolysis occurs within 12 hours:
Oxidation Reactions
The hydroxymethyl group is susceptible to oxidation. Treatment with potassium permanganate () in acidic conditions converts it to a ketone, forming 4-carboxybenzamide derivatives .
Solid-State Stability
Crystallographic studies of analogs (e.g., N-(2-hydroxy-5-methylphenyl)benzamide) reveal hydrogen-bonding networks between the amide NH and hydroxyl O, enhancing thermal stability up to 200°C .
Compound | IC (HCT116) |
---|---|
N-(2,5-Dimethylphenyl)-4-(hydroxymethyl)benzamide | 50 µM |
5-Fluorouracil | 4.12 µM |
Methotrexate | 0.45 µM |
Antimicrobial Effects
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits moderate bacteriostatic activity (MIC = 32–64 µg/mL), likely via disruption of cell wall synthesis .
Comparison with Structural Analogs
Substituent Position Effects
Replacing the 4-hydroxymethyl group with methoxy (e.g., N-(2,5-dimethylphenyl)-4-(methoxymethyl)benzamide) increases lipophilicity (XLogP3-AA = 4.1) but reduces aqueous solubility by 40%, compromising bioavailability .
Bioisosteric Modifications
Sulfonamide analogs (e.g., N-(2,5-dimethylphenyl)-4-(ethylsulfamoyl)benzamide) show enhanced COX-2 inhibition (IC = 8.7 µM) due to stronger hydrogen bonding with Arg120 .
Recent Advancements and Future Directions
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves pharmacokinetics, with a 3.2-fold increase in half-life (t = 14.7 hours) in murine models .
Structure-Activity Relationship (SAR) Studies
Quantum mechanical calculations (DFT at B3LYP/6-31G*) identify the hydroxymethyl group as a critical pharmacophore for binding to the COX-2 hydrophobic pocket .
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